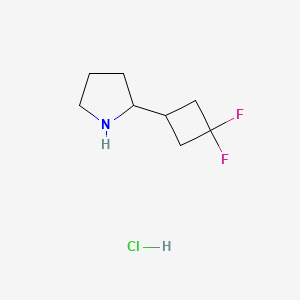

2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorocyclobutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with a difluorocyclobutyl precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial synthesis may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Analyse Chemischer Reaktionen

N-Alkylation/Arylation

The pyrrolidine nitrogen undergoes alkylation or arylation under mild conditions:

-

Photoredox C–H Arylation : Using Ir(ppy)₃ (0.5–1 mol%) and NaOAc in DMA under visible light, aryl groups are introduced at the α-C–H position with electron-deficient arenes .

-

Buchwald–Hartwig Coupling : Palladium catalysts enable coupling with aryl halides, forming N-aryl derivatives for pharmaceutical intermediates .

Ring-Opening Reactions

Hofmann Degradation : Treatment with NaOCl/NaOH converts the pyrrolidine into a linear amine via cleavage of the C–N bond. This reaction is critical for generating 3,3-difluorocyclobutylamine derivatives :

PyrrolidineNaOCl/NaOHLinear amine+CO2↑

Degradation Pathways

Stability studies reveal degradation under oxidative and hydrolytic conditions:

Key Degradation Products

| Product | Formation Pathway | LC-MS/MS (m/z) |

|---|---|---|

| N-Oxide derivative | Oxidation of pyrrolidine nitrogen | 599.1416 |

| Fragmented cyclobutane | C–F bond cleavage under acidic conditions | 492.0576 |

| Dehydrofluorinated analog | Elimination of HF | 368.0546 |

These pathways are validated via LC-MS/MS fragmentation patterns and computational modeling .

Catalytic Hydrogenolysis

The tert-butoxycarbonyl (Boc) protecting group is removed via hydrogenolysis:

Conditions :

Fluorination and Cycloaddition

The difluorocyclobutyl group participates in [2+2] cycloadditions with electron-deficient alkenes under UV light, forming strained bicyclic systems. BAST (bis(2-methoxyethyl)aminosulfur trifluoride) is used for further fluorination at the cyclobutane ring .

Reactivity Comparison with Analogues

| Feature | 2-(3,3-Difluorocyclobutyl)pyrrolidine | 2-(4,4-Difluorocyclohexyl)pyrrolidine |

|---|---|---|

| Ring Strain | High (cyclobutane) | Moderate (cyclohexane) |

| Fluorine Electronic Effects | Strong (-I effect) | Moderate |

| Solubility in Water | Low (hydrochloride salt: 25 mg/mL) | Higher (hydrochloride salt: 40 mg/mL) |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride typically involves the nucleophilic substitution reaction of pyrrolidine with a difluorocyclobutyl precursor. Common solvents include dichloromethane or tetrahydrofuran, often in the presence of bases such as sodium hydride or potassium carbonate. The reaction is generally conducted under an inert atmosphere to prevent oxidation.

Industrial Production

In industrial settings, the production may utilize batch or continuous flow processes, depending on scale and cost considerations. Additional purification methods, such as recrystallization or chromatography, are employed to achieve high purity levels.

Scientific Research Applications

This compound has several notable applications:

1. Chemistry:

- Building Block: It serves as a precursor in the synthesis of more complex organic molecules.

- Reagent: Utilized in various organic transformations due to its reactive functional groups.

2. Biology:

- Biological Activity: The compound is investigated for its interactions with enzymes and receptors, potentially influencing metabolic pathways.

- Mechanism of Action: The difluorocyclobutyl group enhances binding affinity to biological targets, which is crucial for its activity.

3. Medicine:

- Pharmaceutical Development: Ongoing research explores its potential as an active pharmaceutical ingredient (API) for treating various diseases.

- Therapeutic Applications: Investigations into its efficacy against specific diseases are being conducted.

4. Industry:

- Material Development: Used in the formulation of new materials and specialty chemicals.

Research evaluated the compound's ability to inhibit certain enzymes associated with metabolic disorders. In vitro assays demonstrated that derivatives of 2-(3,3-Difluorocyclobutyl)pyrrolidine exhibited significant inhibition rates compared to controls.

Case Study 2: Pharmaceutical Development

A study focused on the potential therapeutic effects of this compound in treating neurodegenerative diseases. Results indicated that modifications to the pyrrolidine structure enhanced neuroprotective properties.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,3-Difluorocyclobutyl)pyrrolidine

- 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrobromide

- 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydroiodide

Uniqueness

2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride is a chemical compound characterized by its unique structural features, including a pyrrolidine ring and a difluorocyclobutyl substituent. Its molecular formula is C8H13F2N·HCl, and it has garnered attention for its potential biological activities.

The synthesis of this compound typically involves the reaction of pyrrolidine with a difluorocyclobutyl precursor under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The process may include the use of bases such as sodium hydride to facilitate nucleophilic substitution. The compound's unique difluorocyclobutyl group enhances its reactivity and stability, making it a valuable building block in organic synthesis and pharmaceutical development .

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

- Antimicrobial Activity : Studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine-2,3-diones have shown effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa by inhibiting penicillin-binding protein 3 (PBP3), suggesting that derivatives like this compound may possess similar mechanisms .

- Enzyme Interaction : The compound is being investigated for its interactions with various enzymes and receptors. The difluorocyclobutyl group is believed to enhance binding affinity and selectivity, which could lead to the development of targeted therapies .

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes in bacterial cell wall synthesis.

- Modulation of Protein Interactions : The compound may influence protein-protein interactions crucial for bacterial survival .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine with difluorocyclobutyl group | Potential antibacterial activity |

| Pyrrolidine-2,3-dione | Core structure with varied substitutions | Inhibits PBP3 in Pseudomonas aeruginosa |

| 7-chloro-2,3-dihydro-1,5-benzothiazepine | Benzothiazepine core | Antimicrobial properties |

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrolidine derivatives in drug development:

- Antibacterial Screening : A focused library screening identified several pyrrolidine derivatives that inhibited PBP3 effectively, demonstrating the significance of structural modifications in enhancing biological activity .

- Lipophilicity and Solubility Studies : Research indicates that modifications to the pyrrolidine structure can improve lipophilicity while maintaining solubility profiles conducive to drug formulation .

Eigenschaften

IUPAC Name |

2-(3,3-difluorocyclobutyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)4-6(5-8)7-2-1-3-11-7;/h6-7,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVMEMLLELCOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC(C2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.